3-fluoro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a chemical compound with the molecular formula and a molecular weight of 392.4 g/mol. This compound is classified as an organic sulfonamide and contains a fluorine atom, a methoxy group, and a tetrahydroquinoline moiety, which may contribute to its biological activity and potential therapeutic applications. It is identified by the CAS number 946211-21-8, indicating its unique registration in chemical databases .
The synthesis of 3-fluoro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps:
Technical details regarding reaction conditions such as temperature, solvent systems, and catalysts are critical for optimizing yield and purity but are often proprietary or unpublished in public literature.
The molecular structure of 3-fluoro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can be represented using various structural formulas:
CCC(=O)N1CCCc2cc(NS(=O)(=O)c3ccc(OC)c(F)c3)ccc21
This notation encodes the structure in a linear format that can be interpreted by cheminformatics software.
The compound may participate in several chemical reactions typical for sulfonamides and related organic molecules:
Technical details about these reactions would depend on specific experimental conditions such as pH, temperature, and presence of catalysts.
The mechanism of action for 3-fluoro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is not extensively documented in public literature but could involve interactions with biological targets such as enzymes or receptors due to its structural features.
Data on specific targets or pathways would require empirical studies to elucidate these interactions.
The physical and chemical properties of 3-fluoro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide include:
Property | Value |
---|---|
Molecular Weight | 392.4 g/mol |
Molecular Formula | |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
These properties are crucial for understanding the compound's behavior in various environments and applications .
3-fluoro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide may have several scientific uses:
Further research is necessary to fully understand its applications and efficacy in these areas.
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4